molecular formula C20H22N2OS B15007707 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone

Cat. No.: B15007707
M. Wt: 338.5 g/mol
InChI Key: ZKAZXCHLTQABQD-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone: is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methanone functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-4,6-dimethylthieno[2,3-b]pyridine and 4-butylbenzoyl chloride.

    Reaction Conditions: The reaction involves the acylation of the amino group on the thieno[2,3-b]pyridine ring with 4-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the methanone group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe or labeling agent in biological studies.

Industry:

    Electronics: Use in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and methanone groups allows for interactions with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring. The presence of different functional groups (e.g., chlorine, methyl) can significantly alter the compound’s reactivity and properties.
  • Reactivity: Compounds with electron-withdrawing groups (e.g., chlorine) on the phenyl ring may exhibit different reactivity patterns compared to those with electron-donating groups (e.g., methyl).
  • Applications: The specific substituents can also influence the compound’s suitability for various applications, such as drug development or materials science.

Conclusion

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone: is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-butylphenyl)methanone

InChI

InChI=1S/C20H22N2OS/c1-4-5-6-14-7-9-15(10-8-14)18(23)19-17(21)16-12(2)11-13(3)22-20(16)24-19/h7-11H,4-6,21H2,1-3H3

InChI Key

ZKAZXCHLTQABQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N

Origin of Product

United States

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